[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
Overview
Description
5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) is a multi-functional compound that finds use across diverse fields such as chemistry, biology, and industry. This versatile chemical boasts unique structural characteristics that allow it to engage in various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride typically involves the reaction between pyridin-2-yl(dimethylamino)methanol and aminomethyl pyridine under controlled conditions. A crucial step in this synthesis is the introduction of hydrochloride to stabilize the compound and facilitate its crystallization. Reaction conditions often include controlled temperatures and the use of specific solvents to enhance yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be conducted in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. Continuous monitoring and purification processes ensure a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The presence of both pyridine and amino functional groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acylating agents.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is used as a ligand in coordination chemistry, forming complexes with various metals that can be utilized in catalysis and material sciences.
Biology
This compound shows potential in biological studies as a building block for drug design and development. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.
Medicine
In medicine, it can serve as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
Industrially, it is valuable in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. In medicinal applications, it might target cellular components, inducing desired therapeutic effects by altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2-Aminomethylpyridine] exhibits similar reactivity but lacks the dimethylamino functional group.
[Dimethylaminomethylpyridine] shares the dimethylamino group but differs in its pyridine substitution pattern.
Uniqueness
The unique combination of aminomethyl and dimethylamino groups in 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride) provides a distinct chemical profile, enhancing its reactivity and utility across various fields.
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Properties
IUPAC Name |
[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKALDHOSGZZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NC=C(C=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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